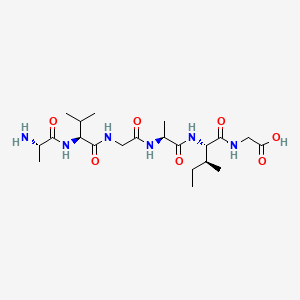

NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH

Description

Properties

CAS No. |

129399-72-0 |

|---|---|

Molecular Formula |

C21H38N6O7 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C21H38N6O7/c1-7-11(4)17(21(34)24-9-15(29)30)27-19(32)13(6)25-14(28)8-23-20(33)16(10(2)3)26-18(31)12(5)22/h10-13,16-17H,7-9,22H2,1-6H3,(H,23,33)(H,24,34)(H,25,28)(H,26,31)(H,27,32)(H,29,30)/t11-,12-,13-,16-,17-/m0/s1 |

InChI Key |

MRWUSWWKBVLOAF-HLNSEHPISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for Nh2 Ala Val Gly Ala Ile Gly Cooh

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering significant advantages in terms of purification and automation. The peptide is assembled sequentially while anchored to an insoluble polymer support, with excess reagents and byproducts removed by simple washing steps.

Fmoc/tBu Chemistry

The most prevalent SPPS strategy utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) for the protection of the N-terminal α-amino group and tert-butyl (tBu) based protecting groups for reactive amino acid side chains. The Fmoc group is cleaved under mild basic conditions (typically with piperidine (B6355638) in DMF), while the tBu groups are removed in the final step with strong acid, such as trifluoroacetic acid (TFA). csic.esgoogle.com

The synthesis of NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH via Fmoc/tBu chemistry would proceed as follows:

The C-terminal glycine (B1666218) is attached to a suitable resin, such as Wang or Rink Amide resin. thaiscience.info

The Fmoc group of the resin-bound glycine is removed.

The next amino acid in the sequence, Fmoc-Ile-OH, is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin to form the dipeptide. thaiscience.info

This cycle of deprotection and coupling is repeated for each subsequent amino acid (Ala, Gly, Val, Ala) in the sequence. thaiscience.info

Upon completion of the sequence, the peptide is cleaved from the resin, and the side-chain protecting groups (if any) are simultaneously removed using a cleavage cocktail, typically containing TFA and scavengers to prevent side reactions. thaiscience.info

A significant challenge in synthesizing sequences like Ala-Val-Gly-Ala-Ile-Gly is the potential for aggregation of the growing peptide chain, particularly with hydrophobic residues like Val and Ile. sigmaaldrich.comsigmaaldrich.com This can lead to incomplete coupling and deprotection steps. Strategies to mitigate this include the use of chaotropic agents, elevated temperatures, or special "difficult sequence" protocols. google.com

Boc/Bzl Chemistry

An alternative to Fmoc/tBu chemistry is the Boc/Bzl strategy. Here, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and side chains are protected by benzyl (B1604629) (Bzl)-based groups. The Boc group is removed at each step with a moderately strong acid like TFA, while the final cleavage from the resin and removal of side-chain protecting groups requires a very strong acid, such as liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). google.comthaiscience.infothermofisher.com

While robust, the harsh conditions required for final cleavage in Boc/Bzl chemistry can be a drawback, necessitating specialized equipment and handling procedures. google.com

Automated Synthesis Techniques for Peptide Library Generation

Automated peptide synthesizers have revolutionized the production of peptides, enabling the rapid and reliable synthesis of single sequences and entire libraries. peptide2.compeptide.comactivotec.com These instruments automate the repetitive steps of deprotection, washing, coupling, and capping, significantly reducing manual labor and improving reproducibility. peptide.com For generating a library of peptides based on the NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH sequence, where one or more amino acids are systematically varied, high-throughput parallel synthesizers are employed. peptide2.compeptide.comgenscript.com These systems can synthesize dozens or even hundreds of different peptides simultaneously in a multi-well plate or column format. peptide2.compeptide.com This capability is invaluable for structure-activity relationship (SAR) studies and drug discovery.

| Synthesizer Type | Key Features | Application for NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH |

| Batch Synthesizers | Single or few reaction vessels, larger scale synthesis (mg to kg). peptide.com | Production of a single, larger quantity of the target peptide for detailed studies. |

| Parallel Synthesizers | Multiple reaction vessels (e.g., 96-well plates), small scale, high throughput. peptide2.compeptide.com | Generation of a peptide library by substituting each position of the sequence with other amino acids to explore biological activity. |

| Flow Synthesizers | Continuous reaction in a tube or channel, rapid synthesis. elte.hu | Potentially faster synthesis of the peptide, especially for process optimization. |

Solution-Phase Peptide Synthesis and Fragment Condensation

Before the widespread adoption of SPPS, peptides were synthesized in solution. Solution-phase synthesis involves coupling amino acids or peptide fragments in a suitable solvent. ekb.egthieme-connect.de While more labor-intensive due to the need for purification after each step, it remains a valuable technique, particularly for large-scale synthesis and the preparation of very long peptides or proteins through fragment condensation. thieme-connect.degenscript.com

In a fragment condensation approach for NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, the hexapeptide could be assembled from smaller, pre-synthesized fragments. For instance, the tripeptides Boc-Ala-Val-Gly-OH and H-Ala-Ile-Gly-OMe could be synthesized separately and then coupled together. nih.gov This strategy can help to overcome some of the aggregation issues encountered in stepwise SPPS. thieme-connect.de However, a major challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. ekb.eg

Advanced Peptide Ligation Techniques

To overcome the limitations of traditional synthesis methods, particularly for large and complex peptides, advanced ligation techniques have been developed. These methods allow for the chemoselective joining of unprotected peptide fragments.

Native Chemical Ligation for Complex Peptide Assembly

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. nih.govwikipedia.org It involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govwikipedia.orgnih.gov This reaction forms a native peptide bond at the ligation site. wikipedia.orgnih.gov

Purification and Isolation Protocols

The purification of synthetic peptides like NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, which contains a number of hydrophobic residues (Alanine, Valine, Isoleucine), is challenging due to their potential for low solubility in various solvents and a tendency to aggregate. nih.gov The primary goal of purification is to isolate the target peptide from a mixture of contaminants. bachem.com

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the purification and purity assessment of synthetic peptides. acs.org Specifically, Reversed-Phase HPLC (RP-HPLC) is the most common method, separating peptides based on their hydrophobicity. bachem.comhplc.eu

The crude peptide, typically dissolved in a minimal amount of a suitable solvent, is loaded onto an HPLC column. jove.com The stationary phase is non-polar, commonly silica (B1680970) modified with C8 or C18 alkyl chains, which is effective for hydrophobic peptides. bachem.comresearchgate.net The mobile phase is a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile (B52724), containing an ion-pairing agent such as trifluoroacetic acid (TFA). bachem.compeptide.com TFA is crucial as it forms ion pairs with the peptide, masking charges and improving peak shape during chromatography. jove.compeptide.com

A gradient elution is typically employed, where the concentration of the organic modifier is gradually increased. hplc.eu This causes peptides to elute from the column in order of increasing hydrophobicity. More polar impurities wash out first, followed by the target peptide, and then more hydrophobic impurities. bachem.com The peptide's elution is monitored by UV absorbance, usually at a wavelength of 210-220 nm, which corresponds to the peptide bond. bachem.comactivotec.com Fractions are collected and their purity is assessed by analytical HPLC. Those fractions meeting the required purity level are then pooled and lyophilized to yield a stable, purified peptide powder. bachem.comjove.com

For a hydrophobic peptide such as NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, specific HPLC conditions can be optimized for better separation. This may involve using a column with a different stationary phase, such as C8 or phenyl, which are slightly less hydrophobic than C18, or adjusting the gradient slope. researchgate.net

Table 1: Typical RP-HPLC Parameters for Hydrophobic Peptide Purity Assessment

| Parameter | Description |

| Column | Reversed-phase C8 or C18 silica |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN) |

| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 20-100% B over 40 minutes) |

| Flow Rate | Typically 1.0 mL/min for analytical scale |

| Detection | UV absorbance at 210-220 nm |

| Injection Volume | Dependent on column size and sample concentration |

This table presents a generalized set of starting conditions for the HPLC analysis of a hydrophobic peptide. The exact gradient and column will be optimized based on the specific separation profile of the crude peptide mixture. nih.govpeptide.com

Peptides synthesized using solid-phase peptide synthesis (SPPS) and purified by RP-HPLC are typically obtained as trifluoroacetate (B77799) salts, due to the use of TFA in the cleavage and mobile phase steps. mdpi.comlifetein.com While effective for purification, residual TFA can be toxic in biological assays and can interfere with certain physicochemical characterizations. peptide.comlifetein.comresearchgate.net Therefore, it is often necessary to exchange the trifluoroacetate (TFA⁻) counterion for a more biocompatible one, such as acetate (B1210297) (CH₃COO⁻) or hydrochloride (Cl⁻). mdpi.comgoogle.com

Several strategies exist for counterion exchange. One common laboratory method involves repeated dissolution and lyophilization. lifetein.com For a TFA to hydrochloride exchange, the peptide is dissolved in a dilute solution of hydrochloric acid (e.g., 0.02 M to 100 mM HCl), frozen, and then lyophilized. peptide.commdpi.com Repeating this cycle multiple times effectively removes the more volatile TFA, leaving the peptide as a hydrochloride salt. mdpi.com

Another effective method is to use ion-exchange chromatography. peptide.comresearchgate.net For a TFA to acetate exchange, a strong anion exchange resin is first conditioned with a solution of sodium acetate. peptide.com The peptide, dissolved in water, is then passed through the column. The trifluoroacetate ions bind to the resin, and the peptide is eluted with water as the acetate salt, which can then be lyophilized. peptide.com This method can yield peptides with a very low residual TFA content. mdpi.com It is also possible to perform the counterion exchange on the same RP-HPLC column used for purification by washing the column extensively with a buffer containing the desired counterion before eluting the peptide. lifetein.com

Table 2: General Protocol for TFA to HCl Counterion Exchange

| Step | Procedure |

| 1 | Dissolve the TFA-peptide salt in a 100 mM solution of Hydrochloric Acid (HCl). |

| 2 | Allow the solution to stand at room temperature for approximately one minute. |

| 3 | Freeze the solution rapidly, for instance, using liquid nitrogen. |

| 4 | Lyophilize the frozen solution overnight to remove the solvent and excess HCl. |

| 5 | Repeat steps 1-4 at least two more times to ensure complete exchange. |

This table outlines a common procedure for exchanging trifluoroacetate for hydrochloride counterions. The number of cycles may be adjusted based on the desired final TFA concentration. peptide.comlifetein.com

Table 3: General Protocol for TFA to Acetate Counterion Exchange using Anion Exchange Resin

| Step | Procedure |

| 1 | Prepare a column with a strong anion exchange resin, ensuring a significant excess of anion binding sites relative to the amount of peptide. |

| 2 | Equilibrate the column by eluting with a 1 M solution of sodium acetate. |

| 3 | Wash the column thoroughly with distilled water to remove excess sodium acetate. |

| 4 | Dissolve the TFA-peptide salt in distilled water and apply it to the equilibrated column. |

| 5 | Elute the peptide from the column with distilled water, collecting the fractions that contain the peptide. |

| 6 | Pool the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt. |

This table describes a standard protocol for counterion exchange from trifluoroacetate to acetate using an anion exchange resin. The efficiency of the exchange can be monitored by techniques such as ion chromatography. peptide.com

Advanced Structural Characterization and Conformational Analysis of Nh2 Ala Val Gly Ala Ile Gly Cooh

Spectroscopic Methodologies for Peptide Conformation

A variety of spectroscopic methods are employed to probe the conformational landscape of peptides like NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH. These techniques provide complementary information on the peptide's secondary structure, the orientation of its peptide bonds, and the spatial proximity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in both solution and solid states. ias.ac.in It provides data on an atomic level, allowing for a detailed characterization of molecular conformation and dynamics.

High-resolution NMR spectroscopy performed in solution provides detailed insights into the ensemble of conformations that a flexible peptide like NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH can adopt. ias.ac.inpnas.org The chemical shifts of the Cα, Cβ, and other protons and carbons are sensitive to the local environment and secondary structure. univr.itresearchgate.netbohrium.com For instance, Cα chemical shifts are indicative of backbone torsion angles (φ, ψ), which define the secondary structure. illinois.edu In aqueous solutions, short linear peptides like this one may exist predominantly in a random coil conformation, but specific solvent conditions or the presence of membrane-mimicking environments can induce more ordered structures. nih.gov

Table 1: Estimated 1H and 13C Chemical Shifts (ppm) for NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH in a Random Coil Conformation.

| Residue | Atom | Expected 1H Shift (ppm) | Expected 13C Shift (ppm) |

|---|---|---|---|

| Ala | Cα | 4.35 | 52.5 |

| Cβ | 1.47 | 19.0 | |

| Val | Cα | 4.20 | 62.0 |

| Cβ | 2.15 | 32.5 | |

| Cγ1/Cγ2 | 1.00/0.95 | 20.0/19.5 | |

| Gly | Cα | 3.97 | 45.0 |

| Ile | Cα | 4.22 | 61.0 |

| Cβ | 1.90 | 38.5 | |

| Cγ1 | 1.45/1.15 | 27.5 | |

| Cγ2 | 0.92 | 17.5 | |

| Cδ1 | 0.90 | 13.0 |

Note: These are approximate values and can vary depending on the solvent, pH, temperature, and peptide conformation.

In the solid state, particularly when self-assembled into structures like amyloid fibrils, peptides exhibit restricted motion. nih.govresearchgate.net Solid-state NMR (ssNMR) is the method of choice for studying such non-crystalline, insoluble aggregates. nih.govresearchgate.netrug.nlportlandpress.com By using techniques like magic-angle spinning (MAS), high-resolution spectra of these large assemblies can be obtained. researchgate.netnih.gov

For the peptide NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, ssNMR can reveal the molecular architecture of its aggregated forms. researchgate.net Isotopic labeling of specific atoms (e.g., 13C or 15N) within the peptide chain allows for the measurement of precise distances and torsion angles, providing critical constraints for structural modeling. nih.govnii.ac.jpnih.gov The Cα and Cβ chemical shifts are particularly sensitive to the backbone torsion angles and can indicate the presence of secondary structures like β-sheets, which are common in amyloid fibrils. rsc.org The formation of such ordered aggregates would be driven by intermolecular hydrogen bonding and hydrophobic interactions between the peptide backbones and side chains.

Two-dimensional (2D) NMR experiments are crucial for the complete structural elucidation of peptides. nih.gov Techniques like COSY, TOCSY, NOESY, and ROESY provide through-bond and through-space correlations between different protons in the molecule. uzh.chyoutube.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly important as they detect spatial proximities between protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. ethz.chnih.govacs.orgresearchgate.net The intensities of the cross-peaks in a NOESY or ROESY spectrum are proportional to the inverse sixth power of the distance between the protons, allowing for the determination of interproton distances. ethz.chnih.govd-nb.infofrontiersin.org

For NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, specific NOE patterns can reveal its secondary structure. For example, a series of strong dNN(i, i+1) NOEs (between the amide protons of adjacent residues) would be indicative of a helical conformation, while strong dαN(i, i+1) NOEs are characteristic of extended β-strand conformations. univr.it Cross-strand NOEs between protons of different peptide chains would provide direct evidence for the formation of β-sheets in an aggregated state.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

α-helices typically show strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.orgnih.gov

β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. americanpeptidesociety.orgresearchgate.netpnas.org

Random coil conformations generally display a strong negative band below 200 nm. americanpeptidesociety.org

For the peptide NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, CD spectroscopy can be used to monitor conformational changes in response to environmental factors like solvent polarity, temperature, or the presence of lipids. nih.govamericanpeptidesociety.orgresearchgate.net Given its composition, it is plausible that in a non-polar or membrane-mimicking environment, the peptide could adopt a more ordered structure, potentially with β-sheet content due to the presence of Val and Ile. nih.govcdnsciencepub.com

Table 2: Characteristic CD Spectral Features for Different Secondary Structures.

| Secondary Structure | Wavelength (nm) of Positive Peak | Wavelength (nm) of Negative Peak(s) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | - | <200 |

| β-Turn | ~205 | ~225-230, ~185 |

Note: The exact positions and intensities of the peaks can be influenced by the specific amino acid sequence and the solvent environment. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Peptide Bond Vibrations

FTIR spectroscopy is a valuable technique for probing the hydrogen bonding patterns and secondary structure of peptides by analyzing the vibrational modes of the peptide backbone, particularly the amide bands. lew.roleibniz-fli.deresearchgate.net

The Amide I band (1600-1700 cm⁻¹) is primarily due to the C=O stretching vibration of the peptide bond and is highly sensitive to the secondary structure. lew.roleibniz-fli.deresearchgate.netnih.govresearchgate.net

The Amide II band (1480-1575 cm⁻¹) arises from the N-H bending and C-N stretching vibrations. lew.roleibniz-fli.deresearchgate.net

The frequency of the Amide I band can be used to distinguish between different secondary structures.

Table 3: Correlation of Amide I Band Frequencies with Peptide Secondary Structure.

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (low frequency), 1680 - 1700 (high frequency for antiparallel) |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1650 |

Source: Adapted from various FTIR spectroscopy studies of peptides. lew.roleibniz-fli.denih.gov

For NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, FTIR can provide evidence for the formation of intermolecular hydrogen bonds, which are characteristic of β-sheet aggregates. A strong Amide I band in the 1620-1640 cm⁻¹ region would be a clear indicator of such a structure. lew.ro

Other Spectroscopic Probes (e.g., Fluorescence Resonance Energy Transfer, FRET)

Fluorescence Resonance Energy Transfer (FRET) is a powerful spectroscopic technique used to measure distances on the scale of 1-10 nanometers, making it ideal for studying peptide interactions, folding, and assembly. nih.govinterchim.fr The process involves the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor molecule (quencher). interchim.fr This energy transfer is highly dependent on the distance and orientation between the donor and acceptor pair. nih.gov

In the context of peptide research, FRET is employed to monitor dynamic events such as oligomerization and conformational changes. nih.gov For instance, by labeling two populations of a peptide with a FRET donor (e.g., Cy3) and an acceptor (e.g., Cy5) respectively, the co-assembly of these peptides into larger structures can be monitored. researchgate.netacs.org As the labeled peptides come into close proximity within an aggregate, an increase in FRET signal is observed, providing quantitative data on the kinetics and extent of self-assembly. nih.govcore.ac.uk This method has been successfully used to study the dynamic nature of self-assembling cyclic peptide-polymer nanotubes and to monitor structural transitions in protein self-organization from less-ordered assemblies to fibril-like aggregates. nih.govresearchgate.net

FRET assays are exceptionally sensitive and can be performed in various environments, including in solution and within living cells, to provide direct evidence of peptide oligomerization under physiologically relevant conditions. acs.orgresearchgate.net

Table 1: Application of FRET in Peptide Assembly Studies

| Peptide System | FRET Pair | Application | Key Finding |

|---|---|---|---|

| Cyclic Peptide-Polymer Conjugates | Cy3 / Cy5 | Studying dynamic exchange in self-assembling nanotubes | Proximity-dependent energy transfer confirmed the co-assembly of different peptide conjugates into the same nanotube structure. researchgate.netcore.ac.uk |

| Mutant Huntingtin exon1 (mHttex1) | Venus-Clover (VC) | Monitoring structural transitions during aggregation | Distinguished transient intermediate states, showing a progression from less-ordered assemblies to more stable fibril-like structures. nih.gov |

| LK-3 Peptide (bis-disulfide dimer) | Cy3 / Cy5 | Investigating oligomerization in living cells | Acceptor photobleaching FRET confirmed that the peptide forms oligomers at low concentrations, which is crucial for its cell penetration function. acs.org |

Microscopic and Scattering Techniques for Supramolecular Architecture

To visualize and characterize the larger structures formed by the self-assembly of NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, researchers rely on a combination of microscopic and light-scattering methods. These techniques provide critical information on the morphology, dimensions, and size distribution of peptide aggregates.

Electron Microscopy (EM) Studies of Peptide Assemblies

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is indispensable for the direct visualization of the morphology of self-assembled peptide nanostructures. Cryogenic-TEM (Cryo-TEM) is particularly valuable as it allows for the observation of hydrated structures, preserving their native state. scispace.com

Studies on various self-assembling short and cyclic peptides have revealed a rich diversity of morphologies. For example, a novel cyclic octapeptide was shown by SEM to form a porous, sheet-like material. irispublishers.com Other peptides have been observed to form structures such as nanobelts, nanofibers, and nanovesicles. researchgate.net The high resolution of EM allows for detailed characterization of these architectures, providing insights into how the primary amino acid sequence dictates the final supramolecular form.

Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembly

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. nottingham.ac.uk It is exceptionally well-suited for studying peptide self-assembly because it can be operated in liquid environments, allowing for real-time (in situ) observation of the dynamic process of fibrillization and aggregation on various substrates. oup.commdpi.com

AFM studies have been instrumental in characterizing the hierarchical self-assembly of peptides into ordered nanostructures like nanofilaments and nanobelts. researchgate.netoup.com The technique can precisely measure the dimensions of these assemblies, such as their height and diameter, which often range from a few to several nanometers. oup.com Furthermore, AFM has revealed that surfaces can play a crucial role in directing peptide assembly, a phenomenon known as template-assisted self-assembly, where the underlying atomic lattice of a substrate like highly ordered pyrolytic graphite (B72142) (HOPG) can dictate the orientation of growing peptide fibers. oup.comnih.gov

Table 2: AFM Characterization of Self-Assembled Peptide Nanostructures

| Peptide System | Substrate | AFM Technique | Observed Morphology & Dimensions |

|---|---|---|---|

| Lipidated β-Tripeptides | Not specified | Tapping Mode | Nanobelts. researchgate.net |

| TGV-9 (Parkinson's-related) | HOPG & Mica | In situ Imaging | One-dimensional nanostructures (2-7 nm diameter) with preferred growth orientations on HOPG; free-standing nanofilaments in bulk solution. oup.com |

| Amylin (20-29) fragment | Not specified | Ex situ & In situ Imaging | Globular aggregates transitioning to flat, ribbon-like fibrils. nottingham.ac.uk |

| GrBP5 (Graphite-binding peptide) | HOPG | Air Scanning | Uniformly ordered molecular structures with six-fold symmetry over several micrometers. nih.gov |

X-ray Diffraction for Ordered Peptide Structures

X-ray Diffraction (XRD) and X-ray crystallography are the gold standards for determining the atomic-level structure of ordered materials. thescipub.com When self-assembling peptides form crystals or highly ordered fibers, XRD can provide definitive evidence of their internal structure, such as the presence of β-sheets. pnas.org The characteristic "cross-β" diffraction pattern, with reflections at approximately 4.7 Å and 10 Å, is a hallmark of amyloid-like fibrils and indicates β-strands running perpendicular to the fiber axis and β-sheets stacking parallel to it.

While obtaining single crystals of self-assembling peptides suitable for crystallography can be challenging due to their tendency to form insoluble aggregates, techniques like powder X-ray diffraction (PXRD) can still yield valuable structural information from polycrystalline or fibrous samples. polimi.itresearchgate.net For peptides that do form crystals, X-ray crystallography reveals precise details about intermolecular interactions, including hydrogen bonding and side-chain packing, that stabilize the supramolecular architecture. acs.orgnih.gov

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. medium.comformulationbio.com The method works by analyzing the intensity fluctuations of laser light scattered by particles undergoing Brownian motion. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. unchainedlabs.com

DLS is widely used in peptide research to detect and quantify aggregation. It is highly sensitive to the presence of even small amounts of large aggregates, making it an excellent tool for screening and stability studies. formulationbio.comzentriforce.com The technique provides the average hydrodynamic size (or diameter) of the particles in the sample and a polydispersity index (PDI), which indicates the breadth of the size distribution. formulationbio.com It is routinely used to monitor the initial stages of peptide oligomerization and the formation of larger assemblies under various conditions, such as changes in pH or temperature. medium.com

Table 3: DLS for Characterizing Peptide Aggregation

| Analysis Type | Principle | Information Obtained | Typical Application |

|---|---|---|---|

| Size Distribution | Measures fluctuations in scattered light intensity due to Brownian motion. unchainedlabs.com | Hydrodynamic size (diameter), Polydispersity Index (PDI). formulationbio.com | Detecting the presence and size of monomers, oligomers, and aggregates in solution. medium.comformulationbio.com |

| Stability Study | Monitors changes in particle size over time or as a function of stress (e.g., temperature). zentriforce.com | Aggregation onset temperature, stability under different formulation conditions. | Assessing the stability of peptide therapeutics and formulations. medium.comzentriforce.com |

| Comparative Analysis | Compares the size of a peptide under native vs. stress conditions (e.g., different pH). medium.com | Increase in hydrodynamic size indicates aggregation. | Evaluating the propensity of a peptide to aggregate under environmental stress. medium.com |

Conformational Dynamics and Ensemble Characterization

Short peptides like NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH rarely adopt a single, rigid structure in solution. Instead, they exist as a dynamic ensemble of interconverting conformations. nih.gov Characterizing this conformational ensemble is crucial for understanding the peptide's behavior, including its propensity to fold or aggregate.

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of peptides. acs.orgpnas.org These simulations can model the movements of every atom in the peptide and surrounding solvent over time, providing a detailed picture of the accessible conformations and the transitions between them. The results are often visualized using a Ramachandran plot, which shows the distribution of the backbone dihedral angles (φ and ψ). pnas.org

Experimental studies on short model peptides, often using NMR spectroscopy, have shown that even in unfolded or "random coil" states, amino acids have intrinsic conformational preferences. nih.govpnas.org For example, Alanine (B10760859) tends to prefer regions of the Ramachandran plot corresponding to α-helical and β-strand conformations. pnas.org The conformational ensemble of a peptide is a weighted average of the intrinsic propensities of its constituent amino acids, influenced by interactions between neighboring residues. nih.gov Understanding this dynamic ensemble provides insight into the earliest steps of self-assembly, where specific transient conformations may act as nuclei for aggregation. acs.org

Table 4: Common Compounds Mentioned

| Compound Name | Abbreviation / Type | Role/Context |

|---|---|---|

| L-alanyl-L-valyl-glycyl-L-alanyl-L-isoleucyl-glycine | NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH | Subject of the article. nih.gov |

| Alanine | Ala / A | Amino acid component of the peptide. nih.gov |

| Valine | Val / V | Amino acid component of the peptide. nih.gov |

| Glycine (B1666218) | Gly / G | Amino acid component of the peptide. nih.gov |

| Isoleucine | Ile / I | Amino acid component of the peptide. nih.gov |

| Cyanine 3 | Cy3 | FRET donor fluorophore. researchgate.net |

| Cyanine 5 | Cy5 | FRET acceptor fluorophore. researchgate.net |

Analysis of Backbone Dihedral Angles (Phi/Psi)

The conformation of the peptide backbone is defined by the rotational angles phi (φ) and psi (ψ) for each amino acid residue. These angles determine the spatial arrangement of the atoms in the polypeptide chain and are crucial for the formation of secondary structures like α-helices and β-sheets. The peptide bond itself is rigid and planar due to resonance, which limits the flexibility of the backbone.

The allowed combinations of φ and ψ angles are visualized on a Ramachandran plot. For most amino acids, these angles fall into distinct, energetically favorable regions corresponding to known secondary structures. For instance, α-helices typically have φ and ψ angles around -57° to -70° and -35° to -48° respectively, while β-sheets are characterized by angles in the range of -119° to -139° for φ and +113° to +135° for ψ.

The specific amino acid sequence of NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH influences the preferred φ and ψ angles.

Alanine (Ala) , with its small methyl side chain, exhibits a high degree of conformational flexibility and can readily adopt both α-helical and β-sheet conformations.

Valine (Val) and Isoleucine (Ile) are sterically bulkier due to their branched side chains, which restricts their conformational freedom. They show a preference for β-sheet structures.

Glycine (Gly) , lacking a side chain, is the most flexible amino acid and can adopt a wide range of φ and ψ angles, often found in turns and loops where the polypeptide chain changes direction.

The interplay of these individual preferences within the hexapeptide will result in a complex conformational landscape. Computational modeling and experimental techniques like NMR spectroscopy are essential to determine the precise distribution of φ and ψ angles for each residue in the chain.

| Secondary Structure | Phi (φ) Angle Range | Psi (ψ) Angle Range |

|---|---|---|

| α-Helix | -57° to -70° | -35° to -48° |

| β-Sheet (Antiparallel) | -139° | +135° |

| β-Sheet (Parallel) | -119° | +113° |

Side-Chain Conformational Preferences

For the amino acids in NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH:

Alanine (Ala) has a simple methyl side chain with no rotational flexibility.

Valine (Val) and Isoleucine (Ile) have branched aliphatic side chains. The χ1 angle, in particular, influences the local backbone conformation. Statistical analyses of protein structures have shown that the side-chain conformations of Val and Ile can affect the preferred φ and ψ angles of the backbone.

Glycine (Gly) does not have a side chain.

Hydrogen Exchange Studies for Structural Stability

Hydrogen exchange (HX) is a powerful technique used to probe the structural stability and dynamics of peptides and proteins. It measures the rate at which amide protons in the peptide backbone exchange with protons from the solvent (usually water). Amide protons that are involved in stable hydrogen bonds, such as those in α-helices and β-sheets, or are buried in the hydrophobic core of the peptide, will exchange much more slowly than those that are exposed to the solvent.

In the context of NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, HX studies can provide valuable information about:

The presence and stability of secondary structures: A slow exchange rate for certain amide protons would indicate their participation in stable hydrogen-bonded structures.

The degree of solvent accessibility: Rapidly exchanging protons are likely located on the surface of the peptide and are readily accessible to the solvent.

Conformational fluctuations: The rate of exchange can also reflect the dynamic nature of the peptide, with faster exchange indicating greater flexibility.

The rate of hydrogen exchange is influenced by neighboring side chains. For instance, bulky side chains can sterically hinder the access of solvent to the amide protons, slowing down the exchange rate. The intrinsic exchange rates for each amino acid type have been determined from

Molecular Interactions and Self Assembly Phenomena of Nh2 Ala Val Gly Ala Ile Gly Cooh

Peptide-Biomolecule Interactions

The interactions of peptides with biomolecules such as proteins and lipids are governed by a combination of forces, including hydrophobic interactions, electrostatic forces, hydrogen bonding, and van der Waals forces. acs.org For NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, its predominantly nonpolar nature suggests that hydrophobic interactions are the primary driver for its associations, particularly for insertion into lipid membranes or binding to hydrophobic pockets on protein surfaces. nih.govacs.org

Peptide-protein interactions are fundamental to cellular processes. Peptides can modulate protein function by binding to specific sites, thereby inhibiting or altering protein activity. The interaction is dictated by the amino acid sequence and the three-dimensional structures of both the peptide and the protein. acs.org

Binding affinity refers to the strength of the interaction between a peptide and its protein target, often quantified by the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. Selectivity describes the peptide's ability to bind to a specific target protein in preference to others.

For a hydrophobic peptide like NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, binding to a protein would likely be driven by the burial of its nonpolar side chains (Ala, Val, Ile) into a complementary hydrophobic pocket on the protein's surface. wikipedia.org The affinity of this interaction would depend on the degree of shape and chemical complementarity between the peptide and the binding site. High affinity and selectivity are achieved when the peptide's shape, size, and chemical properties precisely match those of the protein's binding pocket. acs.org While specific experimental binding data for this peptide is not available, the principles of such interactions are well-established.

Table 1: Illustrative Binding Affinity Data for a Hypothetical Hydrophobic Peptide

This table provides a conceptual example of how binding affinity (Kd) might be presented for a peptide interacting with different proteins, highlighting the concept of selectivity.

| Target Protein | Binding Site Characteristics | Dissociation Constant (Kd) | Binding Strength |

| Protein A | Deep hydrophobic pocket | 50 nM | High |

| Protein B | Shallow, exposed hydrophobic patch | 5 µM | Moderate |

| Protein C | Primarily charged surface | > 100 µM | Negligible |

Molecular recognition is the specific, noncovalent binding between two or more molecules. nih.govnih.gov In the context of NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, recognition of a protein partner would be mediated by the collective weak interactions, primarily van der Waals forces and the hydrophobic effect, between the peptide's side chains and a nonpolar region on the protein. The sequence of the peptide dictates its preferred conformation and how it presents its side chains for interaction.

Allosteric modulation occurs when binding at one site on a protein affects the properties of another, distant site. A peptide could act as an allosteric modulator by binding to a regulatory site (an allosteric site) rather than the primary functional site (e.g., the active site of an enzyme). This binding event can induce a conformational change in the protein, thereby altering its functional activity. A hydrophobic peptide like Ala-Val-Gly-Ala-Ile-Gly could theoretically bind to a hydrophobic allosteric pocket, stabilizing a specific protein conformation and modulating its biological function.

Two prominent models for pore formation are the barrel-stave and toroidal pore mechanisms. nih.gov

Barrel-Stave Model : In this model, peptides insert perpendicularly into the lipid bilayer and aggregate to form a pore resembling the staves of a barrel. nih.govresearchgate.netresearchgate.net The hydrophobic surfaces of the peptides face the lipid acyl chains, while their hydrophilic surfaces line the central aqueous channel. mdpi.com This mechanism typically requires peptides to be amphipathic and of sufficient length to span the membrane.

Toroidal Pore Model : This model also involves peptide insertion and aggregation, but here the peptides induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a pore lined by both the peptides and the lipid headgroups. mdpi.comnih.govresearchgate.net This creates a "wormhole" structure that disrupts the bilayer integrity. researchgate.net

For a short hexapeptide like NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, forming a stable transmembrane pore via either the barrel-stave or toroidal model is unlikely due to its insufficient length to span the typical hydrophobic core of a cell membrane.

The carpet model describes a non-pore-forming mechanism of membrane disruption. rsc.org In this process, peptides accumulate on the surface of the lipid membrane, orienting parallel to it. mdpi.com Once a critical threshold concentration is reached, the peptides cover the membrane in a "carpet-like" fashion. nih.gov This accumulation disrupts the local lipid packing and curvature, leading to a detergent-like effect that causes membrane fragmentation into micelles and subsequent cell lysis. nih.gov This mechanism is less dependent on a specific peptide length or secondary structure, making it a more plausible, though still theoretical, mode of action for short, hydrophobic peptides like NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH if they were to exhibit membrane-disrupting activity. mdpi.com

Interactions with Nucleic Acids

Specific studies detailing the interactions between the peptide NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH and nucleic acids such as DNA or RNA have not been extensively reported. However, the constituent amino acids of the peptide can offer some predictive insights into its potential binding behavior. The peptide is composed of non-polar (Alanine, Valine, Isoleucine) and small (Glycine) amino acids, lacking charged residues that would facilitate strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.

Supramolecular Self-Assembly of NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH

The self-assembly of peptides into ordered supramolecular structures is a widely studied phenomenon driven by a variety of non-covalent interactions. For the peptide NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, which is rich in hydrophobic residues, hydrophobic interactions would be a primary driving force for self-assembly in an aqueous environment. The peptide would likely arrange itself to minimize the exposure of its non-polar side chains (from Alanine (B10760859), Valine, and Isoleucine) to water. Additionally, hydrogen bonding between the amide groups of the peptide backbone is a crucial factor in the formation of stable, ordered structures like β-sheets, which are common motifs in peptide self-assembly.

The kinetics of peptide self-assembly can be complex and are often described by nucleation-dependent polymerization models. upenn.edu This process typically involves a lag phase, where peptide monomers form small, unstable nuclei. This is followed by an elongation phase, where these nuclei grow rapidly into larger fibrillar structures. Finally, a saturation phase is reached where the concentration of free monomers decreases and the growth of assemblies slows down. The specific rates of nucleation and elongation are highly dependent on factors such as peptide concentration, temperature, and the presence of seeding structures. nih.gov

| Thermodynamic & Kinetic Parameters | General Description for Short Peptides |

| Driving Force | Primarily hydrophobic interactions and hydrogen bonding. rsc.org |

| Thermodynamics | Generally a spontaneous process with a negative change in Gibbs free energy. Can be entropy-driven at low temperatures and enthalpy-driven at high temperatures. nih.gov |

| Kinetics | Often follows a nucleation-dependent pathway with lag, elongation, and saturation phases. upenn.edu |

While the specific morphologies of self-assembled NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH are not documented, short, hydrophobic peptides are known to form a variety of nanostructures. The final morphology is a result of the delicate balance between attractive and repulsive forces between the peptide molecules. Common assemblies include:

Nanofibers: These are elongated, high-aspect-ratio structures that are often the result of the hierarchical assembly of β-sheets. nih.govunimi.it The hydrophobic nature of the AVGAIG peptide would favor the formation of such fibrillar structures.

Hydrogels: At sufficient concentrations, peptide nanofibers can entangle to form a three-dimensional network that traps a large amount of water, resulting in a hydrogel. nih.govamericanpeptidesociety.org The ability of a peptide to form a hydrogel is dependent on its sequence and the environmental conditions. nih.gov

Vesicles and Micelles: In some cases, amphiphilic peptides can assemble into spherical structures like micelles or hollow vesicles, where the hydrophobic regions are sequestered in the core, away from the aqueous environment. The largely hydrophobic character of AVGAIG makes the spontaneous formation of simple micelles or vesicles less likely without the presence of a distinct hydrophilic domain.

The specific morphology adopted by AVGAIG would depend on the interplay of factors discussed in the following sections.

Environmental factors play a critical role in modulating the self-assembly of peptides.

pH: The pH of the solution can significantly impact the charge state of the terminal amino and carboxyl groups of the peptide. For NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, at neutral pH, the N-terminus will be protonated (-NH3+) and the C-terminus will be deprotonated (-COO-), resulting in a zwitterionic state. Changes in pH away from the isoelectric point will result in a net positive or negative charge on the peptide, leading to increased electrostatic repulsion that could hinder or alter the self-assembly process. nih.gov

Ionic Strength: The concentration of salt in the solution can affect electrostatic interactions. Increased ionic strength can screen the electrostatic repulsion between charged peptide molecules, thereby promoting self-assembly. nih.gov

Temperature: Temperature can have a complex effect on peptide self-assembly. It can influence the strength of hydrophobic interactions and hydrogen bonds. For many peptides, an increase in temperature can promote self-assembly up to a certain point, after which it may lead to disassembly. dtu.dk

| Environmental Parameter | General Effect on Short Peptide Self-Assembly |

| pH | Affects the ionization state of terminal groups, influencing electrostatic interactions and potentially triggering or inhibiting assembly. nih.gov |

| Ionic Strength | Can screen electrostatic repulsion, often promoting self-assembly. nih.gov |

| Temperature | Influences the balance of hydrophobic interactions and hydrogen bonding, affecting the rate and extent of assembly. dtu.dk |

There is no specific information on the co-assembly of NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH with other molecules. However, co-assembly is a common strategy to create multifunctional biomaterials with tailored properties. nih.gov The AVGAIG peptide could potentially co-assemble with other hydrophobic peptides through hydrophobic and van der Waals interactions. Co-assembly with amphiphilic molecules, such as lipids or surfactant-like peptides, could lead to the formation of more complex nanostructures. The success of co-assembly would depend on the molecular complementarity and the nature of the intermolecular interactions between the AVGAIG peptide and the co-assembling partner. rsc.org

Computational Modeling and in Silico Design for Nh2 Ala Val Gly Ala Ile Gly Cooh

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules. For the hexapeptide NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, MD simulations can provide detailed information about its conformational landscape and dynamic behavior in various environments. americanpeptidesociety.org By simulating the interactions between the peptide's atoms and the surrounding solvent molecules over time, researchers can observe how the peptide folds and changes its shape. americanpeptidesociety.org

The process involves defining a force field, which is a set of parameters that describe the potential energy of the system. These force fields account for various interactions, including bonded (bond stretching, angle bending, and torsions) and non-bonded (van der Waals and electrostatic) forces. americanpeptidesociety.org Simulations of peptides can be performed in explicit solvent, providing a more realistic representation of the cellular environment. nih.govescholarship.orgescholarship.org

Through MD simulations, it is possible to explore the vast conformational space available to the peptide and identify the most stable or functionally relevant structures. nih.govescholarship.orgescholarship.org This is crucial as the biological activity of a peptide is often dictated by its three-dimensional conformation. For instance, simulations can reveal the propensity of NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH to adopt specific secondary structures like β-turns or helical segments. nih.govsemanticscholar.org The analysis of the simulation trajectories can also provide insights into the flexibility of different regions of the peptide, which can be important for its interaction with biological targets.

Advanced simulation techniques, such as replica exchange molecular dynamics (REMD), can be employed to enhance the sampling of the conformational space and overcome the limitations of conventional MD in exploring complex energy landscapes. These methods are particularly useful for studying peptide folding and binding events.

Molecular Docking for Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, molecular docking can be used to predict its binding mode to a specific protein target. This is a critical step in understanding the peptide's mechanism of action and in the design of more potent analogs. nih.gov

The docking process involves two main components: a search algorithm that generates a variety of possible binding poses of the peptide in the protein's binding site, and a scoring function that estimates the binding affinity for each pose. nih.gov The flexibility of both the peptide and the protein can be a significant challenge in docking studies. nih.gov While some methods treat the protein as a rigid entity, more advanced approaches allow for flexibility in the protein's side chains or even its backbone, providing a more accurate representation of the binding process. nih.govfrontiersin.org

For a flexible peptide like NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, docking can be particularly challenging. nih.gov Therefore, specialized peptide docking algorithms have been developed that can efficiently sample the conformational space of the peptide while it is interacting with the receptor. nih.govmdpi.com The results of molecular docking can provide valuable information about the key amino acid residues involved in the interaction, both on the peptide and the protein. researchgate.net This information can then be used to guide site-directed mutagenesis experiments to validate the predicted binding mode or to design modified peptides with improved binding affinity.

| Docking Program | Approach | Key Features |

|---|---|---|

| AutoDock | Grid-based docking with a Lamarckian genetic algorithm. | Widely used for small molecule and peptide docking; allows for ligand flexibility. |

| Rosetta FlexPepDock | High-resolution modeling and refinement of peptide-protein complexes. frontiersin.org | Allows for full flexibility of the peptide and the receptor side chains. nih.gov |

| HADDOCK | Information-driven docking approach that uses experimental data to guide the docking process. | Can incorporate data from various sources like NMR, mutagenesis, etc. |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, can provide a detailed understanding of the electronic structure and properties of molecules like NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH. These methods can be used to calculate a variety of properties, including molecular orbital energies, charge distributions, and reactivity indices.

Density Functional Theory (DFT) is a popular quantum chemical method that is well-suited for studying peptides. DFT calculations can be used to optimize the geometry of the peptide and to determine its most stable conformation in the gas phase or in solution, often in conjunction with implicit solvent models. These calculations can also provide insights into the nature of the chemical bonds within the peptide and the distribution of electron density.

One of the key applications of quantum chemical calculations is the determination of electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of the chemical reactivity and stability of a molecule. nih.gov For peptides, these properties can be related to their antioxidant capacity and their ability to participate in electron transfer reactions. nih.gov

Furthermore, quantum chemical calculations can be used to study the non-covalent interactions that are crucial for the structure and function of peptides, such as hydrogen bonds and van der Waals interactions. By analyzing the electron density distribution, it is possible to characterize the strength and nature of these interactions.

Quantitative Structure-Activity Relationships (QSAR) and Peptide QSAR (pQSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For peptides, this approach is often referred to as Peptide QSAR (pQSAR). rsc.org The goal of pQSAR is to develop predictive models that can be used to estimate the activity of new, unsynthesized peptides. scientific.netresearchgate.net

The first step in a pQSAR study is to generate a set of molecular descriptors that characterize the structural and physicochemical properties of the peptides. nih.govacs.org These descriptors can be derived from the amino acid sequence and can include properties such as hydrophobicity, size, charge, and secondary structure propensity. scientific.netresearchgate.net For the hexapeptide NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, these descriptors would be calculated for each amino acid and for the peptide as a whole.

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. nih.govacs.org Various statistical and machine learning methods can be used for this purpose, including multiple linear regression, partial least squares, and support vector machines. scientific.net The resulting pQSAR model can then be used to predict the activity of new peptide sequences, thereby guiding the design of more potent and selective analogs. rsc.org

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| 1D Descriptors | Molecular weight, number of atoms, amino acid composition. | Basic constitutional properties of the peptide. |

| 2D Descriptors | Topological indices, connectivity indices. | Information about the connectivity of atoms in the peptide. |

| 3D Descriptors | Geometrical descriptors, surface area, volume. | Three-dimensional structural information of the peptide. |

| Physicochemical Descriptors | Hydrophobicity, pKa, isoelectric point. | Properties related to the peptide's behavior in a biological environment. |

Machine Learning and Artificial Intelligence in Peptide Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of peptide design and discovery. mdpi.com These technologies can be used to build predictive models for a wide range of peptide properties, including bioactivity, toxicity, and pharmacokinetic profiles. mdpi.com For a peptide like NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, ML models can be trained on large datasets of known peptides to predict its potential therapeutic applications. nih.gov

Deep learning, a subset of machine learning, has shown particular promise in peptide research. youtube.comresearchgate.netnih.gov Deep neural networks can learn complex patterns from peptide sequences and structures, enabling more accurate predictions than traditional methods. frontiersin.org For example, recurrent neural networks (RNNs) and transformers can be used to model the sequential nature of peptides and predict their properties based on their amino acid sequence. biorxiv.org

One of the key advantages of ML and AI is their ability to perform de novo peptide design. nih.gov Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to generate novel peptide sequences with desired properties. youtube.com These models can explore the vast chemical space of possible peptides and identify promising candidates for further experimental validation.

Bioinformatic Approaches for Sequence-Structure-Function Predictions

Bioinformatic approaches play a crucial role in understanding the relationship between the sequence, structure, and function of peptides like NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH. These methods leverage the vast amount of biological data available in public databases to make predictions about the properties and biological roles of peptides.

Homology modeling, also known as comparative modeling, is a widely used bioinformatic technique for predicting the three-dimensional structure of a protein or peptide based on its amino acid sequence and the known structure of a homologous protein. wikipedia.orgyasara.orgnih.gov If a protein with a similar sequence to NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH has a known structure, homology modeling can be used to build a model of the peptide's conformation. wikipedia.org The quality of the resulting model depends on the degree of sequence identity between the target peptide and the template structure. wikipedia.org

Sequence alignment algorithms, such as BLAST and ClustalW, are fundamental bioinformatic tools used to identify homologous sequences and to align them to reveal conserved regions. These alignments can provide clues about the functional importance of specific amino acid residues.

Furthermore, various bioinformatic databases and tools can be used to predict the function of a peptide based on its sequence. For example, sequence motifs associated with specific biological activities can be identified within the peptide sequence. By comparing the sequence of NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH to databases of known bioactive peptides, it may be possible to infer its potential biological function.

Peptide Engineering and Chemical Modifications of Nh2 Ala Val Gly Ala Ile Gly Cooh

Rational Design Principles for Modulating Peptide Properties

Key principles include:

Helicity and Secondary Structure : While the AVGAIG sequence, rich in small and flexible amino acids, is not predisposed to form a stable α-helix, its conformational propensity can be influenced. Incorporating amino acids with high helical propensity, like Alanine (B10760859), is a common strategy to induce or stabilize helical structures. nih.gov

Amphipathicity : The spatial arrangement of hydrophobic and hydrophilic residues determines a peptide's amphipathicity. In the context of a larger helical structure, the placement of polar and nonpolar residues on opposite faces of the helix is a critical design consideration, although less relevant for the short, flexible AVGAIG sequence itself.

Below is a table summarizing the properties of the amino acids in the peptide and potential substitutions for property modulation.

| Original Residue | Side Chain Property | Potential Substitution | Goal of Substitution |

| Alanine (Ala) | Small, nonpolar | Leucine (Leu) | Increase hydrophobicity |

| Valine (Val) | Nonpolar, β-branched | Leucine (Leu) | Increase hydrophobicity, remove β-branching constraint |

| Glycine (B1666218) (Gly) | Achiral, flexible | Alanine (Ala) | Increase helical propensity, reduce flexibility |

| Isoleucine (Ile) | Nonpolar, β-branched | Norleucine (Nle) | Maintain hydrophobicity, remove β-branching |

| Alanine (Ala) | Small, nonpolar | Serine (Ser) | Decrease hydrophobicity, introduce H-bonding |

| Glycine (Gly) | Achiral, flexible | D-Alanine (D-Ala) | Increase proteolytic resistance |

Incorporation of Non-Canonical and D-Amino Acids

To overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation, non-canonical amino acids and D-isomers of standard amino acids are frequently incorporated. nih.govnih.gov

D-Amino Acids : Proteolytic enzymes typically recognize and cleave peptide bonds between L-amino acids. Substituting one or more L-amino acids in the AVGAIG sequence with their D-enantiomers can significantly enhance the peptide's resistance to proteolysis and increase its stability in biological fluids. nih.govresearchgate.netlifetein.com For instance, replacing L-Ala with D-Ala at the N- or C-terminus can protect against exopeptidases. researchgate.net However, substitutions in the middle of the sequence can disrupt secondary structures, which may or may not be desirable depending on the application. nih.gov

Non-Canonical Amino Acids (ncAAs) : The incorporation of ncAAs expands the chemical diversity available for peptide modification. acs.org These amino acids can introduce novel side chains with unique functionalities, such as reactive groups for bio-orthogonal chemistry, photo-activated groups, or fluorescent tags. nih.gov For example, replacing an Alanine residue with an ncAA containing an azide (B81097) or alkyne group would allow for specific chemical ligation via "click chemistry".

| Modification Type | Example Substitution in AVGAIG | Primary Purpose | Expected Outcome |

| D-Amino Acid | L-Ala → D-Ala | Enhance Stability | Increased resistance to protease degradation. nih.govlifetein.com |

| D-Amino Acid | L-Val → D-Val | Alter Conformation | May induce turns or disrupt secondary structures. researchgate.net |

| Non-Canonical AA | L-Ala → Propargylglycine | Introduce Reactive Handle | Enables subsequent modification via click chemistry. |

| Non-Canonical AA | L-Ile → Norleucine | Isosteric Replacement | Alters packing and lipophilicity without β-branching. |

Cyclization Strategies for Enhanced Structural Rigidity

Cyclization is a powerful strategy to constrain the conformation of a linear peptide, which often leads to increased stability, receptor affinity, and selectivity. researchgate.net By reducing the number of available conformations, cyclization pre-organizes the peptide into a more bioactive structure and can protect it from degradation by exopeptidases. uni-kiel.de

Macrocyclization involves forming a covalent bond between different parts of the peptide backbone or side chains. Common techniques include:

Head-to-Tail Cyclization : Forming an amide bond between the N-terminal amine of Ala-1 and the C-terminal carboxyl group of Gly-6. This is typically performed on a solid support to favor intramolecular reaction over intermolecular polymerization. nih.gov

Side-Chain Cyclization : If the peptide sequence were modified to include residues with reactive side chains (e.g., Lysine (B10760008) and Aspartic Acid), a lactam bridge could be formed between them.

Thioether Formation : Introducing two Cysteine residues into the sequence would allow for cyclization through the formation of a thioether bond with a bifunctional linker. nih.gov

Hydrocarbon stapling is a specialized macrocyclization technique used to stabilize α-helical secondary structures. nih.gov It involves incorporating two unnatural, olefin-bearing amino acids into a peptide sequence, typically at the i and i+4 or i and i+7 positions, and then covalently linking their side chains using a ruthenium-catalyzed ring-closing metathesis reaction. nih.govnih.gov This creates a rigid "staple" that locks the peptide into a helical conformation, which can improve proteolytic resistance and cell permeability. frontiersin.organaspec.com

To apply this to the AVGAIG sequence, one would typically need a longer peptide capable of forming an α-helix. However, for illustrative purposes, one could replace Ala-1 (i) and Ile-5 (i+4) with olefin-bearing non-canonical amino acids to form a hydrocarbon staple.

| Cyclization Strategy | Description | Potential Application to AVGAIG | Benefit |

| Head-to-Tail Lactamization | Amide bond between N-terminus (Ala) and C-terminus (Gly). | Forms cyclo(Ala-Val-Gly-Ala-Ile-Gly). | Enhanced proteolytic stability, conformational rigidity. uni-kiel.de |

| Hydrocarbon Stapling | Covalent hydrocarbon bridge between two residues. | Replace Ala-1 and Ile-5 with olefin-bearing amino acids. | Stabilizes α-helical structure (if present), improves stability. nih.govfrontiersin.org |

| Thioether Linkage | Cyclization via side chains using a linker. | Replace two residues (e.g., Ala, Gly) with Cysteine and react with a bis-electrophile. | Stable, non-reducible cyclic structure. nih.gov |

Post-Translational Modifications (PTMs) and Analogues

Post-translational modifications refer to the covalent processing of peptides and proteins after their biosynthesis. nih.gov These modifications can also be mimicked synthetically to create peptide analogues with altered properties. PTMs dramatically expand the functional diversity of peptides. youtube.com

For the AVGAIG peptide, several PTMs or their synthetic analogues are possible:

N-terminal Acetylation : The addition of an acetyl group to the N-terminal amine of Alanine neutralizes its positive charge, which can influence peptide conformation and stability.

C-terminal Amidation : Replacing the C-terminal carboxyl group of Glycine with an amide group removes the negative charge, potentially increasing the peptide's stability against carboxypeptidases.

Methylation : The amine groups (N-terminal or side-chain) can be methylated. N-methylation of backbone amides can improve metabolic stability and membrane permeability. nih.gov

Phosphorylation : While AVGAIG lacks the typical residues for phosphorylation (Ser, Thr, Tyr), analogues could be synthesized where an Alanine is replaced by a Serine residue, which could then be phosphorylated.

| Modification | Site on AVGAIG | Description | Potential Effect |

| Acetylation | N-terminus (Alanine) | Addition of an acetyl group (CH₃CO-). | Neutralizes N-terminal charge, may increase stability. nih.gov |

| Amidation | C-terminus (Glycine) | Conversion of -COOH to -CONH₂. | Neutralizes C-terminal charge, increases stability. |

| Methylation | N-terminus or Backbone Amide | Addition of a methyl group (-CH₃). | Increases hydrophobicity, can enhance cell permeability. nih.gov |

| Phosphorylation | Requires Ser/Thr/Tyr | Addition of a phosphate (B84403) group (-PO₃²⁻). | Introduces a negative charge, modulates interactions. |

Chemical Conjugation and Labeling for Research Probes

The AVGAIG peptide can be chemically modified by conjugation to various molecules to create probes for research purposes. nih.gov This process involves attaching a label, such as a fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope, to a specific site on the peptide.

Common strategies for labeling include:

Amine-Reactive Labeling : The N-terminal α-amino group of Alanine is a primary target for conjugation. Amine-reactive probes, such as those containing N-hydroxysuccinimide (NHS) esters, readily react with the primary amine under mild basic conditions to form a stable amide bond. thermofisher.com

Carboxyl-Reactive Labeling : The C-terminal carboxyl group of Glycine can be targeted for conjugation using carbodiimide (B86325) chemistry to link it to a molecule containing a primary amine.

Bio-orthogonal Labeling : If the peptide is synthesized with a non-canonical amino acid containing a unique reactive group (e.g., an azide), it can be specifically labeled with a probe containing a complementary group (e.g., an alkyne) without cross-reacting with other functional groups in a complex biological environment. burleylabs.co.uk

| Probe Type | Target Site on AVGAIG | Chemistry | Application |

| Fluorescent Dye (e.g., FITC) | N-terminal Amine (Ala) | NHS-ester reaction. thermofisher.com | Tracking peptide localization in cells (fluorescence microscopy). |

| Biotin | N-terminal Amine (Ala) | NHS-ester reaction. | Affinity purification, detection via streptavidin conjugates. |

| Click Chemistry Handle (e.g., Azide) | Incorporated via ncAA | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition. | Site-specific labeling in complex mixtures. burleylabs.co.uk |

Bioconjugation Chemistry (e.g., Click Chemistry, Amide Coupling)

Bioconjugation of NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH involves the covalent attachment of other molecules, such as polymers (e.g., PEGylation), reporter molecules, or cytotoxic drugs, to enhance its properties or confer new functions. neulandlabs.com The primary sites for these modifications are the terminal amine and carboxyl groups.

Click Chemistry: This suite of reactions is known for its high efficiency, selectivity, and biocompatibility. For a peptide like AVGAIG, click chemistry can be employed by first introducing a bioorthogonal handle—such as an azide or an alkyne—onto either the N-terminus or C-terminus. bachem.combachem.com

N-Terminal Modification: The N-terminal α-amine can be selectively modified to introduce a clickable group. For instance, a bifunctional reagent like 6-(azidomethyl)-2-pyridinecarboxyaldehyde (6-AM-2-PCA) can react selectively with the N-terminal amine under mild physiological conditions. tandfonline.comresearchgate.net This reaction appends an azide group to the peptide, which can then undergo a copper-free click reaction with a molecule containing a dibenzocyclooctyne (DBCO) group. ccspublishing.org.cn This two-step process allows for the site-specific conjugation of various functional molecules. bachem.combachem.com

C-Terminal Modification: While less common for click chemistry, the C-terminus can be modified during solid-phase peptide synthesis (SPPS) by incorporating an amino acid derivative that already contains an alkyne or azide group. bachem.com

Amide Coupling: This is a fundamental reaction in peptide chemistry used to form stable amide bonds. luxembourg-bio.com It is the principal method for conjugating molecules to the termini of the AVGAIG peptide.

N-Terminal Acylation: The N-terminal amine is nucleophilic and can react with activated esters, such as N-Hydroxysuccinimide (NHS) esters, to form a stable amide bond. rsc.orgnih.gov By controlling the reaction pH to be near neutral or slightly acidic (pH 7.5–8), the N-terminal α-amine (pKa ~8) can be targeted with higher selectivity over any potential, though absent in this peptide, lysine ε-amino groups (pKa ~10-11). rsc.orgnih.govthermofisher.com This is a common strategy for attaching various moieties, from small molecules to large proteins. nih.gov

C-Terminal Amidation: The C-terminal carboxyl group can be activated using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides. luxembourg-bio.comresearchgate.net The activated carboxyl group can then react with a primary amine on another molecule to form a new amide bond. nih.gov This approach is frequently used to create C-terminally modified peptides, which can improve stability against peptidases. nih.govpeptide.com

Fluorescent and Isotopic Labeling Strategies

Labeling the AVGAIG peptide with fluorescent dyes or stable isotopes is crucial for its use in various analytical and diagnostic applications, allowing for tracking and quantification.

Fluorescent Labeling: The primary attachment points for fluorescent labels on this peptide are the terminal amino and carboxyl groups. biosyntan.de

N-Terminal Labeling: The N-terminal α-amine is a common target for fluorescent dyes that are modified with an amine-reactive group, such as an NHS-ester or isothiocyanate. thermofisher.combiosyntan.de Dyes like fluorescein (B123965) and rhodamine can be readily coupled to the N-terminus. nih.gov The reaction is often performed at a controlled pH to ensure selectivity for the α-amine. thermofisher.com Another approach involves incorporating a fluorescent unnatural amino acid at the N-terminus during synthesis. nih.gov

C-Terminal Labeling: Labeling the C-terminus can be more challenging but can be achieved by coupling an amine-containing fluorophore to the peptide's activated carboxyl group. nih.gov This is typically done using standard amide coupling chemistry. Alternatively, the label can be incorporated during solid-phase synthesis before the peptide is cleaved from the resin. thermofisher.com

Isotopic Labeling: This technique involves incorporating heavy isotopes (e.g., ¹³C, ¹⁵N) into the peptide's structure, which serves as a mass tag for mass spectrometry-based quantification. creative-proteomics.comnih.gov

Metabolic Labeling: If the peptide were produced in a biological system, stable isotope labeling by amino acids in cell culture (SILAC) could be used. creative-proteomics.com In this method, cells are grown in media containing isotopically labeled amino acids, which are then incorporated into newly synthesized proteins and peptides. creative-proteomics.com

Chemical Labeling: For a synthetic peptide like AVGAIG, chemical labeling is more common. Dimethylation, for example, is a cost-effective method that labels the N-terminal primary amine via reductive amination. nih.gov This adds a mass tag that can be distinguished in a mass spectrometer.

In Vitro Synthesis: The peptide can be synthesized using amino acids that are already enriched with stable isotopes (e.g., ¹³C, ¹⁵N). utoronto.ca This allows for the creation of a peptide with a precisely known mass shift, which is useful as an internal standard for quantitative proteomics studies. nih.gov Radiolabeling with iodine isotopes is another strategy, though it requires the presence of specific residues like tyrosine for direct labeling, which AVGAIG lacks; however, a chelating moiety could be conjugated to the peptide to facilitate radiolabeling. acs.org

Advanced Academic Research Methodologies Pertaining to Nh2 Ala Val Gly Ala Ile Gly Cooh

Integrated Experimental-Computational Approaches

The study of NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH can be significantly enhanced by combining experimental techniques with computational modeling. nih.govacs.org This synergistic approach provides a more comprehensive understanding of the peptide's properties than either method could achieve alone. Computational methods, such as molecular dynamics simulations, can predict the conformational landscape of the peptide. For instance, while the flexibility of NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH makes generating a single 3D conformer challenging, computational simulations can explore the range of shapes it can adopt in different environments. nih.gov These theoretical models can then guide targeted experimental studies.

Experimental data from techniques like NMR spectroscopy can be used to validate and refine the computational models. nih.gov This iterative process of prediction and experimental verification leads to a more accurate representation of the peptide's behavior. For example, computational docking studies could predict how NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH might bind to a specific protein target. These predictions can then be tested experimentally through binding assays, and the results can be used to improve the docking algorithm and force field parameters for subsequent simulations. This integrated approach is crucial for designing analogs of the peptide with enhanced activity or stability.

High-Throughput Screening of Peptide Libraries

High-throughput screening (HTS) methodologies are powerful tools for rapidly evaluating large numbers of peptides to identify those with desired biological activities. wada-ama.org In the context of NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH, HTS can be employed to screen libraries of related peptides to explore structure-activity relationships.

Phage Display and Yeast Display Techniques